molecular formula C19H22O9 B3269152 1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose CAS No. 503543-44-0

1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose

Cat. No. B3269152
M. Wt: 394.4 g/mol
InChI Key: SECVTQZASDRQMX-IGEHEEHSSA-N
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Description

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, also known as β-D-ribofuranose 1-acetate 2,3,5-tribenzoate, is a ribose-derived compound used in nucleoside synthesis . It is an important pharmaceutical material and intermediate, often utilized in the synthesis of antiviral drugs like Tenofovir .


Synthesis Analysis

The patented formation of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose involves a series of reactions. Initially, a reactor containing thionyl chloride and methyl alcohol is stirred at 0–5 °C for 10 to 15 minutes. After this period, ribose is added to the flask. The flask is then stirred and maintained at its temperature for 8 hours .


Molecular Structure Analysis

The empirical formula of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose is C28H24O9. It has a molecular weight of 504.48 . The SMILES string representation is CC(=O)O[C@@H]1OC@Hc2ccccc2)C@@Hc3ccccc3)[C@H]1OC(=O)c4ccccc4 .


Chemical Reactions Analysis

The product is used in the synthesis of anti-tumor drugs such as Azacitidine and Selenazofurin, nucleoside antibiotics Toyocamycin, and 2-chloro-N6-methyl adenosine used as vasodilators or hypotensive and/or anticoagulant drugs .


Physical And Chemical Properties Analysis

The product is a white or off-white crystalline solid . It is soluble in alcohol but insoluble in water . It has a melting point of 128-130 °C and an optical activity of [α]20/D +24.3°, c = 1 in pyridine .

Safety And Hazards

The product is classified as Combustible Solids under the Storage Class Code 11 . It has a WGK of 3 . Personal Protective Equipment such as a dust mask type N95 (US), Eyeshields, and Gloves are recommended .

Future Directions

Given its role as an important pharmaceutical material and intermediate, it is likely to continue being used in the synthesis of antiviral drugs and nucleoside antibiotics . Its use in the synthesis of vasodilators or hypotensive and/or anticoagulant drugs also suggests potential applications in cardiovascular disease treatment .

properties

IUPAC Name

[(2R,3S,4R)-3,4,5-triacetyloxy-2-methyloxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O9/c1-11(20)25-15-16(26-12(2)21)19(4,28-18(15)27-13(3)22)10-24-17(23)14-8-6-5-7-9-14/h5-9,15-16,18H,10H2,1-4H3/t15-,16+,18?,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECVTQZASDRQMX-IGEHEEHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC1OC(=O)C)(C)COC(=O)C2=CC=CC=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@@](OC1OC(=O)C)(C)COC(=O)C2=CC=CC=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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